molecular formula C6H8ClN3 B3036494 1-(6-Chloropyridin-2-yl)-1-methylhydrazine CAS No. 34506-56-4

1-(6-Chloropyridin-2-yl)-1-methylhydrazine

Cat. No.: B3036494
CAS No.: 34506-56-4
M. Wt: 157.6 g/mol
InChI Key: FRVNKVKTVXOHFA-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-yl)-1-methylhydrazine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a methylhydrazine group at the 1-position

Scientific Research Applications

1-(6-Chloropyridin-2-yl)-1-methylhydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as catalysts and ligands for metal complexes.

Safety and Hazards

The safety and hazards associated with “6-Chloropyridin-2-yl” compounds can be significant. For instance, “(6-chloropyridin-2-yl)methanamine” has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions in the research and application of “6-Chloropyridin-2-yl” compounds could involve the development of more robust synthetic routes, enabling the incorporation of various functional groups on the pyridine scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridin-2-yl)-1-methylhydrazine typically involves the reaction of 6-chloropyridine-2-carbaldehyde with methylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-2-yl)-1-methylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-2-yl)-1-methylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloropyridin-2-yl)-1-ethylhydrazine: Similar structure but with an ethyl group instead of a methyl group.

    1-(6-Chloropyridin-2-yl)-1-phenylhydrazine: Contains a phenyl group instead of a methyl group.

    1-(6-Chloropyridin-2-yl)-1-benzylhydrazine: Features a benzyl group in place of the methyl group.

Uniqueness

1-(6-Chloropyridin-2-yl)-1-methylhydrazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom and the methylhydrazine group can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)-1-methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-10(8)6-4-2-3-5(7)9-6/h2-4H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVNKVKTVXOHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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